molecular formula C8H15NO4S B558543 (S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid CAS No. 149270-12-2

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid

Cat. No.: B558543
CAS No.: 149270-12-2
M. Wt: 221,27 g/mole
InChI Key: ATVFTGTXIUDKIZ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO4S and its molecular weight is 221,27 g/mole. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boc-D-cysteine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid, is an N-Boc-protected form of D-Cysteine . It is a strong inhibitor of Escherichia coli growth and also functions to provide inorganic sulfates for the sulfation of xenobiotics .

Mode of Action

The mode of action of Boc-D-cysteine is primarily through its interaction with its targets. The compound is used in the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers . It is also used in the deprotection of amino acids and peptides at high temperatures .

Biochemical Pathways

Boc-D-cysteine plays a role in the biosynthesis of cysteine from serine in bacteria . It is also involved in the regulation of programmed cell death (PCD) in plants, where oxidative stress induces a set of cysteine proteases .

Pharmacokinetics

The pharmacokinetics of Boc-D-cysteine is influenced by the Drug to Antibody Ratio (DAR), which represents the average number of antibody-conjugated small molecule cytotoxic drugs . Lower DAR will reduce the potency of ADC, but higher DAR will affect the ADC analysis pharmacokinetics and toxicity .

Result of Action

The result of Boc-D-cysteine’s action is the inhibition of Escherichia coli growth and the provision of inorganic sulfates for the sulfation of xenobiotics . It also plays a role in the regulation of programmed cell death (PCD) in plants .

Action Environment

The action environment of Boc-D-cysteine can influence its action, efficacy, and stability. For instance, the compound’s action can be influenced by environmental stress, as seen in its role in the regulation of programmed cell death (PCD) in plants . Furthermore, the compound’s efficacy and stability can be influenced by factors such as temperature, as seen in its use in the deprotection of amino acids and peptides at high temperatures .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVFTGTXIUDKIZ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466162
Record name Boc-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149270-12-2
Record name Boc-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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